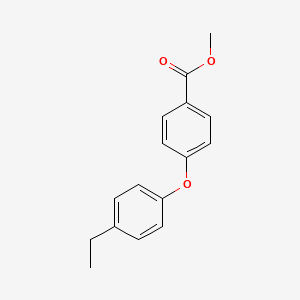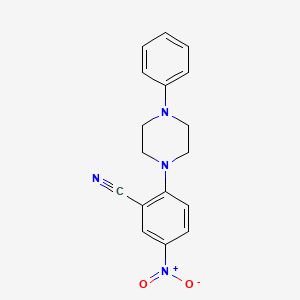
5-Nitro-2-(4-phenylpiperazin-1-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 5-Nitro-2-(4-phenylpiperazin-1-yl)benzonitrile is a chemical that would likely exhibit interesting properties due to the presence of a nitro group and a phenylpiperazine moiety attached to a benzonitrile core. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related nitro- and benzonitrile-containing compounds, which can be used to infer some aspects of the synthesis, structure, and reactivity of 5-Nitro-2-(4-phenylpiperazin-1-yl)benzonitrile.
Synthesis Analysis
The synthesis of related compounds involves nucleophilic substitution reactions, as seen in the preparation of 4-nitro- and 4-(1-benzotriazolyl)-5-(4-nonylphenoxy)phthalonitriles . This suggests that the synthesis of 5-Nitro-2-(4-phenylpiperazin-1-yl)benzonitrile could also involve a nucleophilic substitution, possibly starting from a suitable bromo-nitro-benzonitrile precursor where the bromine atom is displaced by a phenylpiperazine nucleophile.
Molecular Structure Analysis
The molecular structure of 5-Nitro-2-(4-phenylpiperazin-1-yl)benzonitrile would be characterized by the electron-withdrawing nitro group and the electron-donating phenylpiperazine group. These substituents would influence the electronic distribution within the molecule, potentially affecting its spectral properties, as observed in the prepared compounds in the first paper .
Chemical Reactions Analysis
Chemical reactions involving benzonitrile derivatives can be quite diverse. For instance, the second paper discusses the regiocontrol of nitrile oxide cycloadditions with allyl alcohols . Although this reaction is different from those that 5-Nitro-2-(4-phenylpiperazin-1-yl)benzonitrile might undergo, it highlights the reactivity of the nitrile group in cycloaddition reactions, which could be relevant if the compound were to react with nucleophiles or participate in cycloadditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Nitro-2-(4-phenylpiperazin-1-yl)benzonitrile would be influenced by its functional groups. The nitro group is known for its electron-withdrawing nature, which could affect the compound's acidity, basicity, and overall stability. The phenylpiperazine moiety might contribute to the lipophilicity of the compound and could also impact its boiling point, solubility, and potential to form crystals. The spectral properties, such as UV-Vis and IR spectra, would be particularly important for understanding the electronic structure of the compound, as indicated by the investigation of spectral properties in related compounds .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
5-nitro-2-(4-phenylpiperazin-1-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c18-13-14-12-16(21(22)23)6-7-17(14)20-10-8-19(9-11-20)15-4-2-1-3-5-15/h1-7,12H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZFFYQRCNJDOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(C=C(C=C3)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitro-2-(4-phenylpiperazin-1-yl)benzonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

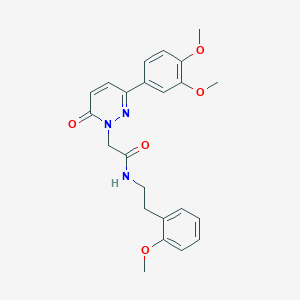
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B3018982.png)

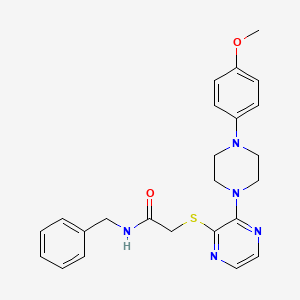
![N-[(4-butoxy-3-methoxyphenyl)-[(2-chloroacetyl)amino]methyl]-2-chloroacetamide](/img/structure/B3018985.png)
![4-bromo-3-[(2,2,2-trifluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole](/img/structure/B3018988.png)
![[2-(Piperidin-4-yl)phenyl]methanol](/img/structure/B3018989.png)
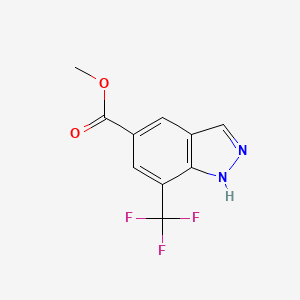
![1-chloro-N-[3-(pyridine-4-amido)phenyl]isoquinoline-3-carboxamide](/img/structure/B3018993.png)
![N-1,3-benzodioxol-5-yl-2-[(7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B3018995.png)
methanone](/img/structure/B3018996.png)
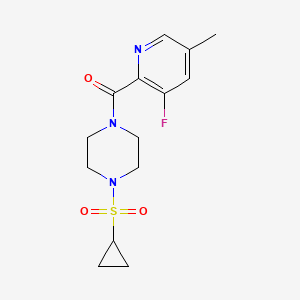
![2-Cyclopropyl-1-[1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl]benzimidazole](/img/structure/B3018998.png)
